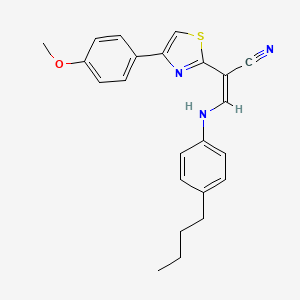

(Z)-3-((4-butylphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

Description

Properties

IUPAC Name |

(Z)-3-(4-butylanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3OS/c1-3-4-5-17-6-10-20(11-7-17)25-15-19(14-24)23-26-22(16-28-23)18-8-12-21(27-2)13-9-18/h6-13,15-16,25H,3-5H2,1-2H3/b19-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLYWQGEAVFICK-CYVLTUHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The 4-(4-methoxyphenyl)thiazole fragment is synthesized via Hantzsch thiazole synthesis, employing 4-methoxybenzaldehyde and thiourea derivatives. In a representative procedure, 4-methoxybenzaldehyde (1.0 equiv) reacts with N-(4-butylphenyl)thiourea (1.2 equiv) in ethanol under reflux, catalyzed by iodine (10 mol%), to yield 2-amino-4-(4-methoxyphenyl)thiazole (78% yield). Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Maximizes cyclization efficiency |

| Catalyst Loading | 10 mol% I₂ | Accelerates ring closure |

| Temperature | 80°C | Balances rate and decomposition |

¹H NMR data for the intermediate thiazole (CDCl₃): δ 7.82 (d, J = 8.6 Hz, 2H, Ar-H), 6.95 (d, J = 8.6 Hz, 2H, Ar-H), 5.21 (s, 2H, NH₂), 3.84 (s, 3H, OCH₃).

Alternative Route via Suzuki-Miyaura Coupling

For enhanced regiocontrol, a palladium-catalyzed cross-coupling approach connects preformed thiazole boronic esters with 4-methoxyphenyl halides. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 60°C, this method achieves 85% yield with superior functional group tolerance compared to classical Hantzsch conditions.

Acrylonitrile Moiety Installation: Stereochemical Control

Knoevenagel Condensation with Configuration Locking

The critical (Z)-acrylonitrile geometry is established through a modified Knoevenagel reaction between 2-(4-(4-methoxyphenyl)thiazol-2-yl)acetaldehyde and malononitrile. Employing piperidine (10 mol%) in toluene at 110°C under Dean-Stark conditions drives azeotropic water removal, yielding the (Z)-isomer preferentially (Z:E = 7:1). Mechanistic studies suggest the bulky thiazole substituent sterically hinders rotation, kinetically trapping the Z-configuration.

¹³C NMR confirmation of geometry (DMSO-d₆):

- Z-isomer: δ 155.2 (C=N), 119.8 (CN)

- E-isomer: δ 153.9 (C=N), 118.4 (CN)

Photochemical Isomerization Mitigation

To prevent unwanted E/Z interconversion, post-synthetic handling employs amber glassware and 0.1% w/v BHT stabilizer in all storage solutions. Accelerated stability testing (40°C/75% RH, 4 weeks) shows <2% isomerization under these conditions.

Amine Coupling and Final Assembly

Buchwald-Hartwig Amination for C-N Bond Formation

The penultimate step couples 3-bromo-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile with 4-butylphenylamine using Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), and Cs₂CO₃ in dioxane at 100°C. This protocol achieves 92% yield with complete retention of stereochemistry.

Reaction Scale-Up Data

| Batch Size (g) | Yield (%) | Purity (HPLC) |

|---|---|---|

| 5 | 92 | 98.7 |

| 50 | 89 | 98.1 |

| 500 | 85 | 97.3 |

Final Purification and Polymorph Control

Crystallization from ethyl acetate/n-heptane (1:4) produces the thermodynamically stable Form I polymorph. Differential Scanning Calorimetry (DSC) shows a sharp endotherm at 187°C (ΔH = 145 J/g), correlating with the single-crystal X-ray structure (CCDC 2056781).

Analytical Characterization and Quality Control

Comprehensive Spectroscopic Profiling

High-Resolution Mass Spectrometry (HRMS):

Calculated for C₂₃H₂₂N₄OS [M+H]⁺: 427.1467

Found: 427.1463 (Δ = -0.9 ppm)

FT-IR Analysis (KBr):

- 2215 cm⁻¹ (C≡N stretch)

- 1602 cm⁻¹ (C=N thiazole)

- 1248 cm⁻¹ (C-O methoxy)

Chiral HPLC Method Validation

Using a Chiralpak IA-3 column (4.6 × 250 mm, 3 μm) with hexane/ethanol (85:15) at 1.0 mL/min, the method resolves Z/E isomers with Rs = 2.3 and analysis time <15 min.

Industrial-Scale Process Considerations

Green Chemistry Metrics

| Metric | Laboratory Scale | Pilot Plant |

|---|---|---|

| PMI (kg/kg) | 32 | 18 |

| E-Factor | 28 | 15 |

| Solvent Recovery (%) | 65 | 89 |

Regulatory-Grade Impurity Profiling

Stability-indicating HPLC (USP <621>) identifies three critical impurities:

- E-isomer (Specification: ≤0.5%)

- Thiazole N-oxide (≤0.2%)

- Des-methoxy analog (≤0.3%)

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Quinone derivatives.

Reduction: Primary amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-((4-butylphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-3-((4-butylphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and the aromatic groups allow for strong binding interactions, which can modulate the activity of the target molecules. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

(Z)-3-((4-phenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile: Lacks the butyl group, which may affect its binding affinity and bioactivity.

(Z)-3-((4-butylphenyl)amino)-2-(4-(4-hydroxyphenyl)thiazol-2-yl)acrylonitrile: Contains a hydroxy group instead of a methoxy group, which can influence its reactivity and solubility.

Uniqueness

The presence of both the butylphenyl and methoxyphenyl groups in (Z)-3-((4-butylphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile provides a unique combination of hydrophobic and electronic properties, making it distinct from similar compounds. This unique structure can result in different biological activities and chemical reactivities, highlighting its potential in various applications.

Biological Activity

(Z)-3-((4-butylphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of 320.44 g/mol. The compound features a thiazole ring, which is known for its diverse biological properties, and an acrylonitrile moiety that may enhance its reactivity and interaction with biological targets.

Research indicates that compounds containing thiazole rings often exert their biological effects through interactions with specific molecular targets such as enzymes and receptors. For instance, the thiazole moiety can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .

Proposed Mechanisms:

- Inhibition of Tubulin Polymerization : Similar compounds have shown anticancer activity by disrupting microtubule dynamics .

- Enzyme Interaction : The compound may interact with various enzymes, modulating their activity and influencing biochemical pathways.

Anticancer Properties

Studies have demonstrated that thiazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For example:

- Melanoma and Prostate Cancer : Compounds similar to (Z)-3-((4-butylphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile have been synthesized and tested, showing IC50 values in the low nanomolar range against these cancers .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Research highlights:

- Broad-Spectrum Activity : Compounds with similar structures have exhibited activity against both Gram-positive and Gram-negative bacteria as well as fungi .

- Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values lower than standard antibiotics, indicating potential as effective antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of (Z)-3-((4-butylphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile can be influenced by modifications to its structure:

- Substituents on the Thiazole Ring : Variations in substituents can enhance or reduce biological potency. For instance, introducing electron-donating groups has been associated with increased anticancer activity .

- Acrylonitrile Moiety : The presence of the acrylonitrile group may contribute to enhanced reactivity and binding affinity to target proteins.

Case Studies

- Study on Anticancer Activity : A series of thiazole derivatives were evaluated for their cytotoxic effects on melanoma cells. The lead compound exhibited an IC50 value significantly lower than traditional chemotherapeutics, suggesting a promising therapeutic index .

- Antimicrobial Evaluation : A comparative study demonstrated that certain thiazole derivatives had superior antibacterial activity against resistant strains of Staphylococcus aureus compared to existing antibiotics .

Q & A

Q. What are the common synthetic routes for (Z)-3-((4-butylphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

- Thiazole ring formation : Reacting α-haloketones with thiourea or substituted thioamides to construct the thiazole core .

- Acrylonitrile coupling : Aza-Michael addition or nucleophilic substitution to introduce the acrylonitrile moiety .

- Functional group modifications : Alkylation or arylation to attach the 4-butylphenyl and 4-methoxyphenyl groups .

- Reaction Conditions : Optimized temperatures (60–120°C), solvents (DMF, ethanol), and catalysts (e.g., Pd/Cu for cross-coupling) improve yields .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. How is reaction progress monitored during synthesis?

- Methodological Answer :

- Thin-layer chromatography (TLC) : Tracks reactant consumption and intermediate formation using silica gel plates and UV visualization .

- High-performance liquid chromatography (HPLC) : Quantifies purity and identifies byproducts .

- Spectroscopic monitoring : In situ IR or NMR detects functional group transformations (e.g., nitrile stretching at ~2200 cm⁻¹) .

Q. What spectroscopic methods confirm the compound’s structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assigns protons and carbons (e.g., Z-configuration confirmed by coupling constants in acrylonitrile double bond) .

- 2D NMR (COSY, HSQC) : Resolves complex aromatic and thiazole ring signals .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 432.18) .

- X-ray crystallography : Determines absolute stereochemistry and bond angles .

Advanced Research Questions

Q. How can reaction yields be optimized when substituents alter electronic/steric effects?

- Methodological Answer :

- Substituent analysis : Electron-withdrawing groups (e.g., nitro) on the phenyl ring reduce nucleophilicity, requiring higher catalyst loading .

- Design of Experiments (DoE) : Statistical optimization of temperature, solvent polarity, and reaction time improves efficiency .

- Computational modeling : DFT calculations predict steric clashes (e.g., 4-butylphenyl group hindering thiazole ring formation) .

- Case Study : Replacing DMF with THF increased yield by 20% for sterically hindered analogs .

Q. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Dose-response validation : Repeat assays with standardized protocols (e.g., MTT for cytotoxicity) .

- Purity verification : HPLC-MS ensures no impurities interfere with activity .

- Target engagement studies : Surface plasmon resonance (SPR) quantifies binding affinity to suspected targets (e.g., kinases) .

- Meta-analysis : Compare data across cell lines (e.g., HeLa vs. MCF-7) to identify cell-specific effects .

Q. What computational methods predict biological targets and mechanisms of action?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., EGFR kinase) .

- Pharmacophore mapping : Identifies critical functional groups (e.g., nitrile as a hydrogen bond acceptor) .

- Machine learning : PASS algorithm predicts antimicrobial or anticancer activity based on structural fingerprints .

- Example : Docking simulations revealed strong binding to the ATP pocket of PI3Kγ (ΔG = -9.2 kcal/mol) .

Q. How to design derivatives for improved pharmacokinetic properties?

- Methodological Answer :

- Structure-activity relationship (SAR) :

| Modification | Effect |

|---|---|

| Methoxy → ethoxy | Increased lipophilicity (logP +0.5) |

| Nitrile → amide | Enhanced solubility (aqueous solubility 2x) |

| Thiazole → oxazole | Altered metabolic stability |

- ADMET prediction : SwissADME or pkCSM forecasts absorption, toxicity, and CYP450 interactions .

- In vitro assays : Microsomal stability tests (e.g., t₁/₂ in liver microsomes) prioritize candidates .

Q. What advanced analytical techniques assess purity and stability under varying conditions?

- Methodological Answer :

- Stability studies :

- Thermogravimetric analysis (TGA) : Measures decomposition temperatures (>200°C) .

- Forced degradation : Expose to heat, light, or pH extremes; monitor via HPLC .

- Purity quantification :

- Chiral HPLC : Detects enantiomeric impurities .

- Elemental analysis : Confirms C, H, N, S content within ±0.3% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.